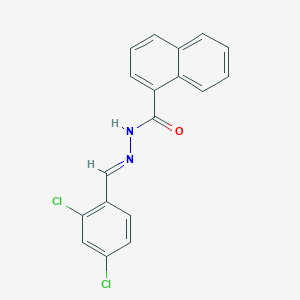

N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide is a useful research compound. Its molecular formula is C18H12Cl2N2O and its molecular weight is 343.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 342.0326684 g/mol and the complexity rating of the compound is 443. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Supramolecular Chemistry and Sensors

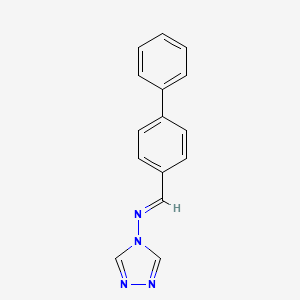

N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide, as a variant of naphthalene diimides (NDIs), plays a significant role in supramolecular chemistry. NDIs are known for their application in creating sensors, molecular switching devices, and host-guest complexes. They are utilized in the formation of catenanes and rotaxanes, acting as ion-channels via ligand gating. These compounds are pivotal in sensing aromatic systems and are used as gelators due to their ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions (Kobaisi et al., 2016).

Catalysis and DNA Interaction

NDIs, including this compound, are also applied in catalysis. Their interaction with anions through π-interactions offers potential in catalytic processes. Additionally, these compounds exhibit significant interactions with DNA, making them relevant in medicinal applications. The ability of NDIs to intercalate with DNA is of particular interest in the field of medicine, as this property can be harnessed for therapeutic interventions (Bhosale et al., 2008).

Organic Electronics and Photovoltaics

In the domain of organic electronics, this compound derivatives are used as building blocks for high-performance n-type polymers. They are particularly appealing due to their high electron-deficiency, which is advantageous for n-type polymer creation. These polymers find application in organic thin-film transistors and photovoltaics, demonstrating their versatility in electronic device fabrication (Shi et al., 2018).

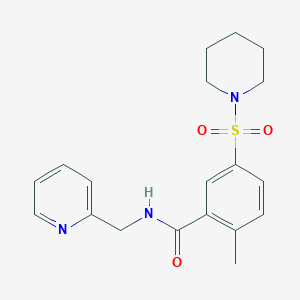

Anticancer Evaluation

Another important application of this compound derivatives is in anticancer research. Studies have shown their effectiveness in inducing cell cycle arrest and affecting cell viability in various cancer cell lines. These compounds exhibit potential as therapeutic agents in treating different types of cancers, primarily due to their ability to interact with cellular components and induce apoptosis (Salahuddin et al., 2014).

Photophysical Properties

NDIs, including this compound, have been extensively studied for their photophysical properties. They are utilized in various applications, such as artificial photosynthesis and solar cell technology. Their ability to harvest light and convert it into electrical energy makes them valuable in the development of renewable energy technologies (Bhosale et al., 2021).

Biotechnology Applications

In biotechnology, the electron-deficient and planar structure of this compound derivatives facilitates their application in DNA analytical techniques, functional DNA polymers, and supramolecular polymers. They are also used in electrochemical gene detection systems, contributing significantly to the precision analysis of genes and single nucleotide polymorphisms (Takenaka, 2020).

Mécanisme D'action

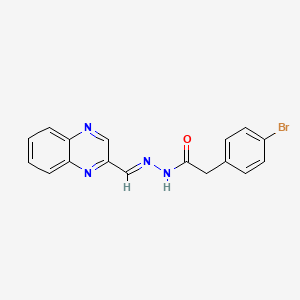

The mechanism of action of a Schiff base would depend on its specific application. In medicinal chemistry, for example, Schiff bases can exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . The exact mechanism would depend on the specific structure of the compound and its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “N’-(2,4-dichlorobenzylidene)-1-naphthohydrazide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices . Specific safety data would depend on the exact properties of the compound .

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-14-9-8-13(17(20)10-14)11-21-22-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,22,23)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDKTUSUPNBJNY-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone](/img/structure/B5540753.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)